Diisopropyl (R)-(+)-malate
Overview
Description
Diisopropyl ®-(+)-malate is a chemical compound with the linear formula (CH3)2CHO2CCH2CH(OH)CO2CH(CH3)2
. It has a molecular weight of 218.25 .
Molecular Structure Analysis
The molecular structure of Diisopropyl ®-(+)-malate consists of a central carbon atom bonded to an ethyl group and two isopropyl groups . The molecule has a molecular weight of 218.25 .Physical And Chemical Properties Analysis
Diisopropyl ®-(+)-malate has a boiling point of 237°C and a density of 1.055 g/mL at 25°C . Its refractive index is 1.43 .Scientific Research Applications
Synthesis of Inhibitors and Pharmaceuticals :
- Diisopropyl (R)-(+)-malate was used as a starting material in synthesizing key intermediates for neuronal nitric oxide synthase (nNOS) inhibitors, involving Frater-Seebach diastereoselective alkylation and intramolecular cyclization (Xue, Gu, & Silverman, 2009).
- It served as a chiral auxiliary in the asymmetric 1,3-dipolar cycloaddition of azomethine imines and nitrones, leading to the production of optically active trans-pyrazolidines and isoxazolidines with high regio-, diastereo-, and enantioselectivity (Tanaka, Kato, Fujinami, Ukaji, & Inomata, 2010); (Ukaji, Taniguchi, Sada, & Inomata, 1997).
Enzymatic Reactions and Synthesis of Chiral Compounds :
- In a study of enantioselective synthesis of (R)-cyanohydrins, diisopropyl (R)-(+)-malate was used in a reaction system involving crude (R)-oxynitrilase from almonds under micro-aqueous conditions (Han, Lin, & Li, 1998).
- A study demonstrated its use in the efficient synthesis of enantiomerically pure α-hydroxylated lactone lignans, which were investigated for their inhibition of the proliferation of colon cancer cells (Sefkow, Raschke, & Steiner, 2003).
Analytical Chemistry Applications :
- Diisopropyl (R)-(+)-malate was involved in a spectrophotometric method for determining rhodium using malachite green (Marczenko & Kowalczyk, 1979).
Other Chemical Synthesis Applications :
- It was used as a chiral auxiliary in the asymmetric addition of Reformatsky-Type Reagent to imines, achieving excellent enantioselectivities (Ukaji, Takenaka, Horita, & Inomata, 2001).
- A study confirmed the absolute stereochemistry of the enzymatic formation of malic acid through neutron diffraction using diisopropyl (R)-(+)-malate (Bau, Brewer, Chiang, Fujita, Hoffman, Watkins, & Koetzle, 1983).
Dynamic Kinetic Resolution and Asymmetric Syntheses :
- Diisopropyl L-malate was reported as a new chiral auxiliary for dynamic kinetic resolution of α-bromo esters and asymmetric syntheses of aminoflavones and dihydroquinoxalinones (Kang, Jang, Baek, Ahn, & Park, 2011).
Metabolic Engineering for Chemical Production :
- An interesting application was found in the engineering of carbon and redox metabolism in Aspergillus oryzae for increased l-malate production, highlighting the compound's role in industrial biotechnology (Liu, Li, Liu, Shin, Ledesma-Amaro, Du, Chen, & Liu, 2018).
Safety And Hazards
properties
IUPAC Name |
dipropan-2-yl (2R)-2-hydroxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVHRFVONMVDGK-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C[C@H](C(=O)OC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448449 | |
Record name | Diisopropyl (R)-(+)-malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl (R)-(+)-malate | |
CAS RN |
83540-97-0 | |
Record name | Diisopropyl (R)-(+)-malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl (R)-(+)-malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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